molecular formula C13H12N2O2 B1595392 1-hydroxy-2-phenyl-1,5,6,7-tetrahydro-4H-benzimidazol-4-one CAS No. 257869-87-7

1-hydroxy-2-phenyl-1,5,6,7-tetrahydro-4H-benzimidazol-4-one

Cat. No. B1595392
M. Wt: 228.25 g/mol
InChI Key: FEWDXGMBVQULLN-UHFFFAOYSA-N
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Description

“1-hydroxy-2-phenyl-1,5,6,7-tetrahydro-4H-benzimidazol-4-one” is a chemical compound that is a member of imidazoles . It has a molecular formula of C13H12N2O2 .


Physical And Chemical Properties Analysis

The melting point of “1-hydroxy-2-phenyl-1,5,6,7-tetrahydro-4H-benzimidazol-4-one” is 247 °C .

Safety And Hazards

This compound is classified as an irritant and has several hazard codes: H302 - Acute Toxicity (Oral) Category 4, H312 - Acute Toxicity (Dermal) Category 4, H315 - Skin Corrosion/Irritation Category 2, H319 - Serious Eye Damage/Eye Irritation Category 2, H332 - Acute Toxicity (Inhalation) Category 4, H335 - Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) Category 3 .

properties

IUPAC Name

1-hydroxy-2-phenyl-6,7-dihydro-5H-benzimidazol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2/c16-11-8-4-7-10-12(11)14-13(15(10)17)9-5-2-1-3-6-9/h1-3,5-6,17H,4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEWDXGMBVQULLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=O)C1)N=C(N2O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30352468
Record name 1-hydroxy-2-phenyl-1,5,6,7-tetrahydro-4H-benzimidazol-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30352468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-hydroxy-2-phenyl-1,5,6,7-tetrahydro-4H-benzimidazol-4-one

CAS RN

257869-87-7
Record name 1-hydroxy-2-phenyl-1,5,6,7-tetrahydro-4H-benzimidazol-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30352468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-hydroxy-2-phenyl-1,5,6,7-tetrahydro-4H-benzimidazol-4-one
Reactant of Route 2
1-hydroxy-2-phenyl-1,5,6,7-tetrahydro-4H-benzimidazol-4-one
Reactant of Route 3
1-hydroxy-2-phenyl-1,5,6,7-tetrahydro-4H-benzimidazol-4-one
Reactant of Route 4
1-hydroxy-2-phenyl-1,5,6,7-tetrahydro-4H-benzimidazol-4-one
Reactant of Route 5
1-hydroxy-2-phenyl-1,5,6,7-tetrahydro-4H-benzimidazol-4-one
Reactant of Route 6
1-hydroxy-2-phenyl-1,5,6,7-tetrahydro-4H-benzimidazol-4-one

Citations

For This Compound
2
Citations
VA Samsonov - Russian Journal of Organic Chemistry, 2017 - Springer
The reaction of 2,6-bis(hydroxyimino)cyclohexan-1-one with aldehydes and ammonia afforded 2-substituted 4-hydroxyimino-4,5,6,7-tetrahydro-1H-benzimidazol-1-ols which were …
Number of citations: 5 link.springer.com
VY Rubio - 2020 - search.proquest.com
In clinical metabolomics, when the goal is predicting or evaluating systemic health and disease risk, having the ability to characterize individual phenotypic expression beyond the …
Number of citations: 0 search.proquest.com

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